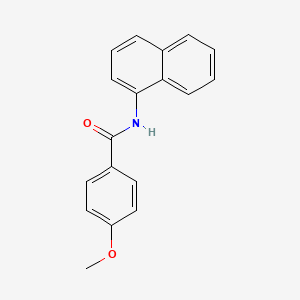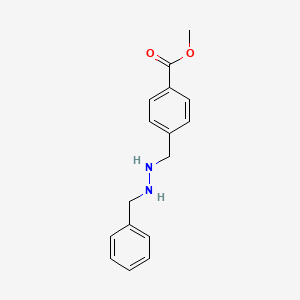
N-(2,3-Dimethyl-8-nitro-4-oxo-4H-1-benzopyran-7-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-Dimethyl-8-nitro-4-oxo-4H-chromen-7-yl)acetamide is a synthetic organic compound belonging to the chromene family Chromenes are bicyclic compounds containing a benzene ring fused to a pyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dimethyl-8-nitro-4-oxo-4H-chromen-7-yl)acetamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2,3-dimethylphenol with ethyl acetoacetate in the presence of a base to form the chromene core. This intermediate is then nitrated using a nitrating agent such as nitric acid to introduce the nitro group. Finally, the acetamide group is introduced through an acylation reaction using acetic anhydride or acetyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and green chemistry principles to enhance yield, reduce waste, and improve overall efficiency .
Análisis De Reacciones Químicas
Types of Reactions
N-(2,3-Dimethyl-8-nitro-4-oxo-4H-chromen-7-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and acetamide positions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted chromenes with various functional groups
Aplicaciones Científicas De Investigación
N-(2,3-Dimethyl-8-nitro-4-oxo-4H-chromen-7-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development for various diseases.
Industry: Utilized in the development of dyes, pigments, and fluorescent probes .
Mecanismo De Acción
The mechanism of action of N-(2,3-Dimethyl-8-nitro-4-oxo-4H-chromen-7-yl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chromene core can also interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Coumarin: A naturally occurring compound with a similar chromene core but lacking the nitro and acetamide groups.
4-Hydroxycoumarin: A derivative of coumarin with a hydroxyl group at the 4-position, known for its anticoagulant properties.
7-Hydroxy-4-methylcoumarin: Another coumarin derivative with a hydroxyl group at the 7-position and a methyl group at the 4-position
Uniqueness
N-(2,3-Dimethyl-8-nitro-4-oxo-4H-chromen-7-yl)acetamide is unique due to the presence of both nitro and acetamide groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other chromene derivatives, making it a valuable compound for research and development .
Propiedades
Número CAS |
62100-83-8 |
|---|---|
Fórmula molecular |
C13H12N2O5 |
Peso molecular |
276.24 g/mol |
Nombre IUPAC |
N-(2,3-dimethyl-8-nitro-4-oxochromen-7-yl)acetamide |
InChI |
InChI=1S/C13H12N2O5/c1-6-7(2)20-13-9(12(6)17)4-5-10(14-8(3)16)11(13)15(18)19/h4-5H,1-3H3,(H,14,16) |
Clave InChI |
XZIKVSAVMAYFLR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC2=C(C1=O)C=CC(=C2[N+](=O)[O-])NC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B11846596.png)
![6,8-Difluoro-1-iodoimidazo[1,5-A]pyridine](/img/structure/B11846600.png)


![1-Phenyl[1]benzopyrano[3,2-d][1,2]oxazin-10(4H)-one](/img/structure/B11846622.png)



![7-(Benzyloxy)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B11846650.png)




